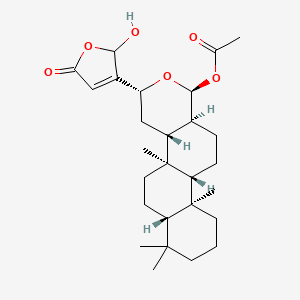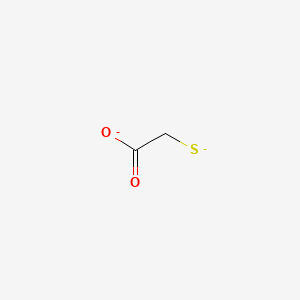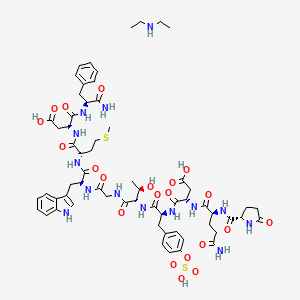
(S)-nonacosan-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-nonacosan-10-ol is a long-chain alcohol that has been identified as a natural compound in various plant species. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Aplicaciones Científicas De Investigación
1. Role in Plant Surface Coatings
(S)-nonacosan-10-ol plays a significant role in the formation of epicuticular tubules on plant surfaces. These tubules, found in various plant families like Pinaceae and Liliaceae, are crucial for the plant's interaction with its environment. The unique crystal habit of (S)-nonacosan-10-ol contributes to the formation of these tubules, which is influenced by factors like solvent evaporation rate and the presence of homologous impurities. The tubular structure results from the kinetic regime of crystallization and represents the thermodynamic stable modification of native nonacosan-10-ol. Studies by (Jetter & Riederer, 1994) and (Jetter & Riederer, 1995) delve into the crystal structures and formation mechanisms of these tubules.
2. Spectroscopy Studies
Infrared (IR) spectroscopy has been used to study the structural and molecular properties of (S)-nonacosan-10-ol. This research is essential for understanding the compound's role in plant waxes and its interactions at the molecular level. For instance, (Coward, 2010) conducted detailed IR spectroscopy on synthesized racemic nonacosan-10-ol to investigate its structural and conformational aspects.
3. Utilization in Hydrophobic Coatings
Research has explored the use of (S)-nonacosan-10-ol in developing superhydrophobic coatings. This application is particularly valuable in creating surfaces that repel water, which has implications in various industrial and environmental contexts. The work of (McElroy et al., 2018) highlights the potential of using nonacosan-10-ol extracted from spruce needle waste for this purpose.
4. Chemical Synthesis and Analysis
The synthesis and characterization of (S)-nonacosan-10-ol have been subjects of extensive research. Understanding the synthesis process is vital for its potential applications in various fields. (Dommisse et al., 2007) describe the steps involved in the preparation of both enantiomers of this compound, which is a major component of tubular plant wax crystals.
5. Nematicidal Properties
(S)-nonacosan-10-ol has been studied for its nematicidal properties. This research offers insights into its potential use as a natural pesticide, particularly against nematodes affecting plants. (Naz et al., 2013) investigated the effects of nonacosan-10-ol on nematodes, finding significant activity against these pests.
Propiedades
IUPAC Name |
(10S)-nonacosan-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3/t29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCVOVWHCWVTP-LJAQVGFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@H](CCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2606-50-0 |
Source


|
| Record name | Ginnol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celidoniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CELIDONIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O3O05K5Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-5-oxo-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1257985.png)

![(1R)-Decahydro-2beta,5,5,8abeta-tetramethyl-1beta-[(E)-3-oxo-1-butenyl]naphthalen-2alpha-ol](/img/structure/B1257988.png)





![5'-O-{[(hydroxyphosphinato)oxy]phosphinato}adenosine](/img/structure/B1258000.png)



![5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1258007.png)
